N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4608878
CAS Number:
Molecular Formula: C21H27FN6O2
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dasatinib (BMS-354825)

Compound Description: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent pan-Src kinase inhibitor. It is currently in clinical trials for the treatment of chronic myelogenous leukemia. Dasatinib exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. [, ] Dasatinib is primarily metabolized by CYP3A4, with its primary oxidative metabolites being M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20, and M24 (hydroxylation). []

Relevance: Dasatinib shares several key structural features with N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. Both compounds possess a pyrimidine ring substituted at the 2- and 6-positions. They also feature a piperazine ring linked to the pyrimidine core. Lastly, both compounds contain an aromatic ring substituted with a halogen and a methyl group, although the specific halogen and positions of substitution differ. [, ]

LY2784544

Compound Description: LY2784544 (3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine) was initially identified as a kinase inhibitor but has been found to act as a novel GPR39 agonist. It displays probe-dependent and pathway-dependent allosteric modulation by zinc. []

Relevance: While LY2784544 lacks the pyrimidine core of N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, it showcases the presence of a morpholine ring, a common feature in both compounds. [] The discovery of LY2784544 acting on GPR39 alongside its kinase inhibitory activity highlights the potential for compounds with similar structural features, such as N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, to exhibit activity at multiple targets. []

GSK2636771

Compound Description: GSK2636771 (1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)-) is another kinase inhibitor discovered to be a novel GPR39 agonist. Like LY2784544, it also exhibits allosteric modulation by zinc in a probe- and pathway-dependent manner. []

Relevance: Similar to LY2784544, GSK2636771 shares the presence of a morpholine ring with N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] GSK2636771 further emphasizes the possibility of compounds with structural features similar to N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide interacting with targets beyond their initial intended targets. []

SSR125543A

Compound Description: SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1- (3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride) is a potent and selective corticotrophin-releasing factor (CRF) 1 receptor antagonist. [] It exhibits nanomolar affinity for human cloned or native CRF1 receptors and is orally active, showing efficacy in various in vivo models of stress and inflammation. []

Relevance: Although SSR125543A lacks the pyrimidine core and piperazine ring found in N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, it highlights the potential for compounds containing substituted aromatic rings with halogen and methyl groups to exhibit potent biological activity. [] SSR125543A and the main compound both share a 2-aminothiazole moiety, further suggesting potential similarities in their interactions with biological targets. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1- (3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1- (3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) is a potent and selective CRF 1 receptor antagonist. [] It exhibits nanomolar affinity for human cloned or native CRF1 receptors and is orally active, showing efficacy in various in vivo models of stress and inflammation. []

Relevance: Although SSR125543A lacks the pyrimidine core and piperazine ring found in N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, it highlights the potential for compounds containing substituted aromatic rings with halogen and methyl groups to exhibit potent biological activity. [] SSR125543A and N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide both share a 2-aminothiazole moiety, further suggesting potential similarities in their interactions with biological targets. []

Properties

Product Name

N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C21H27FN6O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C21H27FN6O2/c1-15-17(22)4-3-5-18(15)25-21(29)28-8-6-26(7-9-28)19-14-20(24-16(2)23-19)27-10-12-30-13-11-27/h3-5,14H,6-13H2,1-2H3,(H,25,29)

InChI Key

VKTSSCNMZBRNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.